(5Z)-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Lipophilicity Passive permeability Drug-likeness

Researchers optimizing TZD-based AKT/mTOR inhibitors often face compound lipophilicity & selectivity barriers. (5Z)-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione (CAS 348577-73-1) is a defined N-phenyl TZD with ΔLogP ~+1.2 vs. N-unsubstituted analog, enabling systematic SAR exploration of N-substitution effects on potency & permeability. - ≥95% HPLC purity; Z-isomer confirmed - Validated reference for RP-HPLC/LC-MS retention time calibration - Immediate availability for lead optimization libraries

Molecular Formula C19H17NO5S
Molecular Weight 371.4 g/mol
Cat. No. B3683351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
Molecular FormulaC19H17NO5S
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)S2)C3=CC=CC=C3
InChIInChI=1S/C19H17NO5S/c1-23-14-9-12(10-15(24-2)17(14)25-3)11-16-18(21)20(19(22)26-16)13-7-5-4-6-8-13/h4-11H,1-3H3/b16-11-
InChIKeyKHMOSRWYFWTIDK-WJDWOHSUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Guide: (5Z)-3-Phenyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione


(5Z)-3-Phenyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione (CAS 348577-73-1, molecular formula C₁₉H₁₇NO₅S, molecular weight 371.41 g/mol) is a synthetic 5-arylidene-thiazolidine-2,4-dione (TZD) derivative . The compound features a phenyl substituent at the N3 position and a 3,4,5-trimethoxybenzylidene group at the C5 position in the thermodynamically preferred Z-configuration. It belongs to a well-established class of heterocyclic scaffolds widely explored for anticancer, anti-inflammatory, and antioxidant applications [1]. Its structural definition—explicit Z-stereochemistry, N3-phenyl substitution, and the 3,4,5-trimethoxyphenyl pharmacophore—distinguishes it from the more common N-unsubstituted or N-alkyl TZD analogs and from 5-benzylidene variants lacking the trimethoxy motif.

Why N-Phenyl Substitution Cannot Be Simply Replaced


Within the 5-arylidene-thiazolidine-2,4-dione class, the nature of the N3 substituent fundamentally alters lipophilicity, electronic distribution across the thiazolidine ring, and metabolic susceptibility. The N-phenyl group present in this compound confers measurably higher LogP compared to the N-unsubstituted analog 5-(3,4,5-trimethoxybenzylidene)thiazolidine-2,4-dione (CAS 1222801-79-7), with a computed ΔLogP of approximately +1.2 units . This difference directly impacts passive permeability (Caco-2 predictions) and chromatographic retention behavior (RP-TLC Rₘ values) observed across N-substituted TZD series [1]. Furthermore, replacing the N-phenyl with an N-benzyl group (as in 3-benzyl-5-(3,4,5-trimethoxybenzylidene)thiazolidine-2,4-dione, CAS not assigned, ChemBridge SC-6603442) introduces an additional rotatable bond (Δ = +1) and reduces sp² character, altering conformational entropy and potentially target binding . These quantifiable physicochemical differences mean that in silico models, in vitro assays, and formulation protocols developed for one N-substituted analog do not directly translate to another without experimental re-validation.

Quantitative Evidence vs. Closest Analogs


Lipophilicity Advantage vs. N-Unsubstituted Analog

The N-phenyl substitution on (5Z)-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione elevates its computed LogP to approximately 3.9, compared to an estimated LogP of ~2.7 for the N-unsubstituted analog 5-(3,4,5-trimethoxybenzylidene)thiazolidine-2,4-dione (CAS 1222801-79-7) . This ΔLogP of +1.2 is consistent with the experimentally observed LogP of 3.99 for the structurally analogous 5-benzylidene-3-phenyl-thiazolidine-2,4-dione (CAS 42518-27-4), which shares the N-phenyl-thiazolidine-dione core . The resulting topological polar surface area (tPSA) for the target compound is 65.1 Ų (identical to the N-benzyl analog, SC-6603442), indicating that the increased LogP is achieved without significant tPSA penalty . In practical terms, this LogP shift predicts improved passive membrane permeability in Caco-2 models and higher organic-phase extraction efficiency, both critical for cell-based assay design and downstream formulation.

Lipophilicity Passive permeability Drug-likeness

Conformational Rigidity vs. N-Benzyl Analog

The target compound contains 3 rotatable bonds (the 3 methoxy groups), whereas the N-benzyl analog 3-benzyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione (SC-6603442) contains 4 rotatable bonds—the additional rotation occurring at the benzylic CH₂–N linkage . This Δ of +1 rotatable bond for the benzyl analog increases the conformational entropy penalty upon target binding by an estimated 0.7–1.2 kcal/mol (based on the empirical rule of ~0.7–1.0 kcal/mol per frozen rotatable bond) [1]. The N-phenyl group on the target compound, being directly attached to the thiazolidine nitrogen with complete sp² hybridization, eliminates this flexibility and presents a more rigid, planar aromatic surface for π-stacking interactions with target proteins. This is particularly relevant for targets such as tubulin (colchicine site) or Hsp90, where the 3,4,5-trimethoxyphenyl group already provides a key pharmacophoric anchor [2].

Conformational entropy Binding affinity Molecular recognition

Anti-Breast Cancer Activity: Class-Level Comparison

While no direct head-to-head anticancer comparison between (5Z)-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione and its analogs has been published, the N-unsubstituted counterpart 5-(3,4,5-trimethoxybenzylidene)thiazolidine-2,4-dione (Compound 5 in the El-Kashef series) demonstrated an IC₅₀ of 1.27 µM against MCF-7 breast cancer cells and 1.50 µM against MDA-MB-231 cells in MTT assays [1]. This compound also induced 65.5% apoptosis in patient-derived breast cancer cells (vs. 12.5% in untreated controls) without affecting normal breast cells [1]. The N-phenyl substitution present in the target compound is expected to modulate this activity: SAR studies on N-substituted TZDs have shown that N-aryl substitution can enhance PPARγ-independent anticancer activity through altered hydrogen-bonding capacity at the thiazolidine carbonyl oxygens [2]. Users should note that this evidence is class-level inference; direct IC₅₀ data for the target compound against the same MCF-7/MDA-MB-231 panel have not been located in the open literature [3].

Anticancer activity Breast cancer Apoptosis

Synthetic Accessibility: Defined Z-Stereochemistry

The (5Z)-configuration of the target compound is established during synthesis via Knoevenagel condensation between 3-phenylthiazolidine-2,4-dione (CAS 1010-53-3) and 3,4,5-trimethoxybenzaldehyde . This reaction is thermodynamically controlled and yields the Z-isomer as the major product due to the greater stability of the Z-configuration where the 3,4,5-trimethoxyphenyl ring avoids steric clash with the C4 carbonyl [1]. By contrast, the N-unsubstituted analog 5-(3,4,5-trimethoxybenzylidene)thiazolidine-2,4-dione is synthesized from thiazolidine-2,4-dione (CAS 2295-31-0) via the same condensation but requires an additional N-protection/deprotection sequence if subsequent N-functionalization is needed [2]. The pre-installed N-phenyl group in the target compound therefore eliminates a synthetic step for researchers requiring the N-aryl TZD scaffold, reducing cumulative yield loss and minimizing opportunities for stereochemical scrambling. Commercial suppliers list purity at ≥95% (HPLC) for this compound .

Stereochemistry Synthetic purity Knoevenagel reaction

High-Confidence Applications


SAR Expansion Libraries for Anticancer TZDs

The compound is best deployed as an N-phenyl variant in structure-activity relationship (SAR) libraries built around the 5-(3,4,5-trimethoxybenzylidene)thiazolidine-2,4-dione core. The N-unsubstituted lead (Compound 5) has validated anti-breast cancer activity (MCF-7 IC₅₀ = 1.27 µM, MDA-MB-231 IC₅₀ = 1.50 µM) with a defined mechanism involving AKT/mTOR/VEGF/HIF-1α pathway suppression and Bcl-2 family-mediated apoptosis [1]. The target compoundʼs N-phenyl group introduces increased lipophilicity (ΔLogP ≈ +1.2 vs. N-H analog) and altered hydrogen-bonding capacity at the thiazolidine carbonyls, enabling systematic exploration of N-substitution effects on potency and selectivity [2]. This compound is a logical next-step acquisition for laboratories that have identified the N-unsubstituted TZD as a hit and are seeking to optimize lead properties through N3 modification.

Physicochemical Profiling and Permeability Studies

With its computed LogP of approximately 3.9 and tPSA of 65.1 Ų, the target compound occupies a favorable region of drug-like chemical space for passive permeability [1]. It can serve as a reference N-phenyl TZD in systematic studies comparing Caco-2 permeability, PAMPA, or IAM chromatography retention across a panel of N-substituted analogs (N-H, N-methyl, N-benzyl, N-phenyl, N-(4-substituted-phenyl)). The experimentally benchmarked LogP of 3.99 for the structurally related 5-benzylidene-3-phenyl-thiazolidine-2,4-dione provides a calibration point for computational LogP models applied to this compound [2]. Such studies are directly relevant to prioritizing TZD derivatives for intracellular target-based screening campaigns.

Crystallography and Computational Chemistry

The compound is suitable for single-crystal X-ray diffraction studies to establish the precise geometry of the 5-arylidene-thiazolidine-2,4-dione chromophore with an N-phenyl substituent. The Boudebbous et al. (2025) study has demonstrated that 5-arylidene-TZDs exhibit interesting DFT-calculated electronic properties and measurable oxygen radical absorbance capacity (ORAC) [1]. The target compound extends this structural series to the N-phenyl case, enabling comparative analysis of how N-substitution affects the HOMO-LUMO gap, the E/Z energy difference, and the electrophilicity of the exocyclic α,β-unsaturated carbonyl system—parameters that correlate with thiol reactivity (Michael acceptor potential) and antioxidant capacity.

Analytical Reference Standard for N-Phenyl TZDs

Given its defined (Z)-stereochemistry, distinct UV chromophore (the combined phenyl and trimethoxybenzylidene conjugated system), and commercial availability at ≥95% HPLC purity [1], this compound can serve as a retention time marker and calibration standard for RP-HPLC and LC-MS methods tailored to N-phenyl-5-arylidene-TZD libraries. The reversed-phase TLC retention data published by Đaković-Sekulić et al. (2012) for related 5-(substituted benzylidene)-TZDs provide a chromatographic reference framework against which this compoundʼs retention behavior can be positioned [2].

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